3-Bromo-9,9-diphenyl-9H-xanthene CAS 1812205-72-3 properties
3-Bromo-9,9-diphenyl-9H-xanthene CAS 1812205-72-3 properties
An In-Depth Technical Guide to 3-Bromo-9,9-diphenyl-9H-xanthene
Abstract: 3-Bromo-9,9-diphenyl-9H-xanthene (CAS 1812205-72-3) is a specialized heterocyclic building block of significant interest in materials science and medicinal chemistry. The unique architecture, combining a rigid xanthene core with two phenyl substituents at the C9 position, imparts high thermal stability and unique photophysical properties. The strategic placement of a bromine atom at the C3 position provides a versatile synthetic handle for derivatization, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, a plausible synthetic route, and its applications as a key intermediate. A detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction is included to illustrate its practical utility for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
The core physical and chemical characteristics of 3-Bromo-9,9-diphenyl-9H-xanthene are fundamental to its application in synthesis. The bulky, hydrophobic nature of the molecule, conferred by the diphenyl groups, dictates its solubility primarily in organic solvents. The properties are summarized in Table 1.
Table 1: Physicochemical Properties of 3-Bromo-9,9-diphenyl-9H-xanthene
| Property | Value | Source |
| CAS Number | 1812205-72-3 | [1] |
| Molecular Formula | C₂₅H₁₇BrO | [2] |
| Molecular Weight | 413.31 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Boiling Point | 470.0 ± 44.0 °C (Predicted) | [2][3] |
| Density | 1.377 ± 0.06 g/cm³ (Predicted) | [2][3] |
| Purity | ≥98% (Commercially available) | [2] |
| Solubility | Soluble in chlorinated solvents, THF, DMF; Insoluble in water | General chemical principles |
| InChI | InChI=1S/C25H17BrO/c26-20-15-16-22-24(17-20)27-23-14-8-7-13-21(23)25(22,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H | [1] |
Spectroscopic Profile
While experimentally derived spectra for this specific molecule are not publicly available, a predictive analysis based on the known effects of its constituent functional groups and data from analogous structures allows for a reliable characterization profile.[4][5][6] The expected Nuclear Magnetic Resonance (NMR) data is crucial for reaction monitoring and final product confirmation.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Justification |
| Phenyl-H (C9) | 7.20 - 7.40 (m, 10H) | 126.0 - 129.0 | Standard chemical shifts for unsubstituted phenyl groups attached to a quaternary carbon. |
| Xanthene Aromatic-H | 7.00 - 7.50 (m, 7H) | 115.0 - 130.0 | Protons on the xanthene core will resonate in the aromatic region. The bromine atom will induce slight downfield shifts on adjacent protons. |
| Quaternary C9 | - | ~50.0 - 60.0 | The sp³-hybridized carbon bearing the two phenyl groups has a characteristic upfield shift compared to aromatic carbons. |
| Phenyl C-ipso (C9) | - | ~145.0 - 150.0 | Quaternary carbon of the phenyl group attached to C9. |
| Xanthene C-O | - | ~150.0 - 155.0 | Aromatic carbons directly attached to the ether oxygen are deshielded. |
| Xanthene C-Br | - | ~115.0 - 120.0 | The carbon atom bearing the bromine atom (C3) will have its chemical shift influenced by the inductive effect of the halogen. |
Molecular Structure and Synthesis
The structural rigidity of the xanthene core is a defining feature, making it a valuable scaffold in materials science where stable molecular conformations are required.
Caption: Molecular structure of 3-Bromo-9,9-diphenyl-9H-xanthene.
Plausible Synthetic Route: Electrophilic Aromatic Bromination
While a specific published procedure for this exact molecule is scarce, a highly plausible and industrially scalable synthesis involves the direct electrophilic bromination of the parent scaffold, 9,9-diphenyl-9H-xanthene. This method leverages the electron-rich nature of the xanthene aromatic system.
Causality Behind Experimental Choices:
-
Starting Material: 9,9-diphenyl-9H-xanthene is the logical precursor, being readily accessible.
-
Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) in laboratory settings. It is a solid, making it easier and safer to handle, and it provides a slow, controlled release of electrophilic bromine, which helps to prevent over-bromination and improve regioselectivity.
-
Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄) is ideal. These solvents effectively dissolve the non-polar starting material without reacting with the electrophilic bromine.
-
Initiator/Catalyst: While some brominations with NBS proceed thermally or photochemically (for radical reactions), electrophilic aromatic substitution often requires a Lewis acid or protic acid catalyst to activate the aromatic ring or the brominating agent. However, for an activated system like xanthene, the reaction may proceed without a catalyst at reflux. For the sake of a robust protocol, a catalytic amount of a silica-based acid could be employed to facilitate the reaction.
Caption: Workflow for the synthesis of the target compound via bromination.
Key Applications in Research and Development
The utility of 3-Bromo-9,9-diphenyl-9H-xanthene stems from its dual functionality: the photophysically active xanthene core and the synthetically versatile bromine handle.
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Intermediate for Photoactive Materials: The xanthene scaffold is the basis for many fluorescent dyes and probes.[7] This compound serves as a key intermediate for creating novel dyes for applications in photochromic materials, such as light-adaptive lenses, and in the development of advanced fluorescent probes and sensors.[2] The diphenyl groups enhance thermal stability and modulate the electronic properties.
-
Building Block for Complex Molecules: The carbon-bromine bond is a prime reaction site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[2] This allows for the straightforward introduction of aryl, vinyl, alkynyl, or amino groups, making it an invaluable tool for constructing complex aromatic systems in drug discovery and materials science.[8]
-
OLED Materials: Spiro-configured molecules containing fluorene and xanthene moieties are used in the development of Organic Light-Emitting Diodes (OLEDs).[8][9] The rigid, bulky structure of 3-Bromo-9,9-diphenyl-9H-xanthene makes it and its derivatives attractive candidates for host materials or emitting layers in OLED devices, where high thermal stability and defined morphology are crucial.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a representative Suzuki-Miyaura reaction to demonstrate the synthetic utility of 3-Bromo-9,9-diphenyl-9H-xanthene as a substrate for C-C bond formation.
Objective
To couple 3-Bromo-9,9-diphenyl-9H-xanthene with Phenylboronic acid to synthesize 3-Phenyl-9,9-diphenyl-9H-xanthene.
Reagents and Equipment
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3-Bromo-9,9-diphenyl-9H-xanthene (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.)
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Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq.)
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Toluene and Water (4:1 v/v mixture)
-
Schlenk flask or microwave vial, magnetic stirrer, condenser, inert gas line (N₂ or Ar)
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Standard work-up and purification equipment
Step-by-Step Methodology
-
System Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar and condenser. Flame-dry the apparatus under vacuum and backfill with an inert gas (e.g., Nitrogen). This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: To the flask, add 3-Bromo-9,9-diphenyl-9H-xanthene (1.0 eq.), Phenylboronic acid (1.2 eq.), and anhydrous Potassium Carbonate (3.0 eq.).
-
Catalyst Addition: Briefly remove the stopper and add the Pd(PPh₃)₄ catalyst (0.03 eq.). Immediately seal the flask and purge with inert gas for 5-10 minutes. The catalyst is added last to minimize its exposure to the atmosphere.
-
Solvent Addition: Add the degassed Toluene/Water solvent mixture via syringe. The solvent must be degassed (e.g., by sparging with nitrogen) to remove dissolved oxygen which can deactivate the catalyst.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. The base (K₂CO₃) is essential for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[10][11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety, Handling, and Storage
As a brominated aromatic compound, 3-Bromo-9,9-diphenyl-9H-xanthene requires careful handling in a laboratory setting.
-
Hazard Classification: It is classified as harmful if swallowed (H302) and may cause skin, eye, and respiratory irritation (H315, H319, H335). The GHS pictogram is GHS07 (Harmful/Irritant).[1]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Recommended storage is at room temperature.[2]
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- Huang, W., et al. (2006). Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9′-xanthene] Building Blocks for Blue-Light-Emitting Materials. Organic Letters, 8(13), 2779–2781.
- Hangzhou Leap Chem Co., Ltd. (n.d.). 3-Bromospiro[9H-fluorene-9,9-[9H]xanthene]丨CAS 1609484-28-7. Retrieved from Hangzhou Leap Chem Co., Ltd. website.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- BLDpharm. (n.d.). 1609484-26-5|9-(4-Bromophenyl)-9-phenyl-9H-xanthene.
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- Stoyanov, N., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2021(1), M1196.
- Kawka-Zasada, M., et al. (2008). 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. Magnetic Resonance in Chemistry, 46(12), 1159-1169.
- Konovalov, A. I., et al. (2009). Remarkable bromination and blue emission of 9-anthracenyl Pt(II) complexes. Journal of the American Chemical Society, 131(9), 3150-3151.
- BLDpharm. (n.d.). 9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine oxide).
- Google Patents. (n.d.). CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene.
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